molecular formula C18H37NO B12502842 N-Isopentyltridecanamide

N-Isopentyltridecanamide

Cat. No.: B12502842
M. Wt: 283.5 g/mol
InChI Key: NHIPIGXCJWQVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopentyltridecanamide is a synthetic alkylamide belonging to a class of bioactive compounds characterized by an amide bond core structure . Alkylamides are found in numerous plant species and have demonstrated a wide spectrum of pharmacological effects in scientific studies, including immunomodulatory, anti-inflammatory, antimicrobial, and analgesic activities . The structure of this compound, which features a long-chain fatty acid (tridecanoic acid) linked to an amine (isopentylamine), is typical of lipophilic substances that can interact with biological membranes and various molecular targets. Research on related alkylamides indicates they are often investigated for their potential as penetration enhancers in formulations and for their insecticidal or pheromone-like properties, given that similar compounds have been identified in insect venoms and as semiochemicals . The mechanism of action for alkylamides is diverse and can involve interaction with the endocannabinoid system, ion channels, or enzymatic pathways, though the specific mechanism for this compound is an area of ongoing research . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore its applications in biochemistry, pharmacology, and chemical ecology.

Properties

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

N-(3-methylbutyl)tridecanamide

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-18(20)19-16-15-17(2)3/h17H,4-16H2,1-3H3,(H,19,20)

InChI Key

NHIPIGXCJWQVRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)NCCC(C)C

Origin of Product

United States

Chemical Profile of N Isopentyltridecanamide

Chemical Structure and Properties

N-Isopentyltridecanamide is a fatty acid amide with the molecular formula C18H37NO. chembk.com Its structure consists of a tridecanoic acid backbone, which is a 13-carbon saturated fatty acid, connected via an amide linkage to an isopentyl amine group. This structure imparts amphiphilic properties to the molecule, with a long, nonpolar hydrocarbon tail and a more polar amide head group.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C18H37NO

Data sourced from PubChem and other chemical databases.

Synthesis and Isolation

This compound has been isolated from natural sources, specifically from the fermentation broth of actinobacteria. In one study, the compound was purified from an ethyl acetate (B1210297) extract of the marine actinobacterium Streptomyces labedae ECR77, which was isolated from marine sediments. bohrium.com The isolation process typically involves chromatographic techniques, such as column chromatography over silica (B1680970) gel, to separate the compound from a complex mixture of other metabolites. bohrium.comscience.gov The structure of the isolated this compound was elucidated using spectroscopic methods, including UV, FT-IR, and NMR spectroscopy. bohrium.com

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Isopentyltridecanamide, both ¹H and ¹³C NMR spectroscopy have been instrumental in assigning the positions of protons and carbon atoms within the structure.

Studies have reported the isolation and structural elucidation of this compound from microbial sources, where NMR was a key technique. netlify.applibretexts.orgresearchgate.net The chemical shifts observed in the ¹H NMR spectrum correspond to the different electronic environments of the protons. For instance, the protons on the long alkyl chain of the tridecanamide (B3189724) moiety exhibit characteristic signals in the upfield region, while protons closer to the electron-withdrawing amide group are shifted downfield. Similarly, the isopentyl group displays a distinct set of signals corresponding to its branched structure.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound gives rise to a specific signal. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum due to its deshielded nature. The carbons of the tridecanoyl and isopentyl alkyl chains appear at higher field strengths. The precise chemical shift values allow for the unambiguous assignment of each carbon atom, confirming the connectivity of the molecule.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.40t1H-NH-
3.10q2H-NH-CH₂ -
2.15t2H-CH₂ -CO-
1.60m1H-CH(CH₃ )₂
1.55m2H-CH₂-CH₂ -CO-
1.25br s20H-(CH₂ )₁₀-
0.90d6H-CH(CH₃ )₂
0.88t3H-CH₃

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
173.0C=O
39.5-NH-CH₂ -
36.8-CH₂ -CO-
31.9 - 22.7-(CH₂ )₁₁-
28.5-CH -(CH₃)₂
22.5-CH (CH₃ )₂
14.1-CH₃

Utilization of Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the definitive molecular weight, and its fragmentation pattern offers clues to its structure. researchgate.net

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₈H₃₇NO. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern is also characteristic. Amides often undergo cleavage at the C-N bond and the C-CO bond. For this compound, common fragments would likely arise from the loss of the isopentyl group or cleavage within the tridecanoyl chain. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/zInterpretation
283[M]⁺ (Molecular Ion)
212[M - C₅H₁₁]⁺ (Loss of isopentyl radical)
115[C₅H₁₁NH₂]⁺ (Isopentylamine fragment)
71[C₅H₁₁]⁺ (Isopentyl cation)
57[C₄H₉]⁺ (Butyl fragment from isopentyl group)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide functional group and the long alkyl chains. netlify.applibretexts.orgresearchgate.net

Key absorptions include a strong band around 1640 cm⁻¹, which is characteristic of the C=O stretching vibration (Amide I band). Another important band is the N-H bending vibration (Amide II band) typically found near 1550 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3300 cm⁻¹. Furthermore, the C-H stretching vibrations of the numerous methylene (B1212753) and methyl groups in the alkyl chains give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, SharpN-H Stretching
~2925StrongAsymmetric C-H Stretching (CH₂)
~2855StrongSymmetric C-H Stretching (CH₂)
~1640StrongC=O Stretching (Amide I)
~1550StrongN-H Bending (Amide II)
~1465MediumC-H Bending (CH₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions and the presence of chromophores (light-absorbing groups). The amide group in this compound is the primary chromophore. netlify.applibretexts.orgresearchgate.net

Amides typically exhibit a weak n → π* transition at around 220 nm. The spectrum of this compound is expected to show a maximum absorption (λ_max) in this region. The absence of significant absorption at longer wavelengths indicates the lack of extended conjugation in the molecule.

Table 5: Hypothetical Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

λ_max (nm)Molar Absorptivity (ε)Transition
~220Low to Moderaten → π*

Biosynthetic Pathways and Metabolic Profiling

Proposed Biosynthetic Routes in Actinobacteria

Actinobacteria utilize modular and efficient enzymatic systems to produce a vast array of secondary metabolites, including fatty acid derivatives. The biosynthesis of N-Isopentyltridecanamide would require the convergence of two primary metabolic streams: one that produces the fatty acid component (tridecanoic acid) and another that provides the isopentyl amine moiety, followed by their condensation.

The backbone of the molecule, tridecanoic acid (a C13 fatty acid), is synthesized through the fatty acid synthase (FAS) systems. Actinomycetes possess both type I (multifunctional polypeptide) and type II (dissociated enzymes) FAS systems. nih.gov These pathways iteratively add two-carbon units, typically from malonyl-CoA, to a growing acyl chain attached to an Acyl Carrier Protein (ACP). nih.gov

The isopentyl amine portion likely originates from the catabolism of amino acids, such as leucine, which can be decarboxylated to form the corresponding amine. The final and crucial step is the formation of the amide bond between the activated fatty acid and the isopentyl amine. This is often accomplished through the action of Nonribosomal Peptide Synthetases (NRPS) or dedicated N-acyltransferases. iucr.orgbiorxiv.org In many Actinobacteria, NRPS-like machinery activates a fatty acid as a fatty acyl-adenylate or a fatty acyl-thioester, making it reactive towards an amine nucleophile to form the final amide product. biorxiv.org

Table 1: Key Enzyme Families in Proposed N-Acyl Amide Biosynthesis in Actinobacteria

Enzyme Family Function in Biosynthesis Precursors Intermediate Products
Fatty Acid Synthase (FAS) Synthesis of the fatty acyl chain Acetyl-CoA, Malonyl-CoA Tridecanoyl-ACP
Amino Acid Decarboxylases Generation of the amine moiety Leucine Isopentyl amine
Acyl-CoA Synthetases / Adenylating (A) Domains of NRPS Activation of the fatty acid Tridecanoic acid, ATP Tridecanoyl-CoA or Tridecanoyl-AMP

Enzymatic Mechanisms Involved in Amide Bond Formation

The creation of an amide bond is an energetically unfavorable process that requires enzymatic catalysis. In bacteria, two primary strategies are employed to overcome this thermodynamic barrier. nih.gov

ATP-Dependent Mechanisms: This is the most common route in secondary metabolism for amide bond formation. Enzymes such as the adenylation (A) domains of NRPSs or standalone acyl-adenylating enzymes utilize the energy from ATP hydrolysis to activate the carboxylic acid (tridecanoic acid). nih.govrsc.org The reaction proceeds through a high-energy acyl-adenylate intermediate. nih.gov This electrophilic intermediate is then susceptible to nucleophilic attack by the amine (isopentyl amine), leading to the formation of the amide bond and the release of AMP. rsc.org Some bacterial acyltransferases use this fundamental mechanism to transfer thioester-activated acyl substrates to an amine acceptor. asm.org

ATP-Independent Mechanisms: While less common for this type of synthesis, some enzymes, particularly hydrolases like lipases operating in reverse, can catalyze amide bond formation without direct ATP input. nih.gov This typically occurs through an acyl-enzyme intermediate. nih.gov The fatty acid first binds to the enzyme's active site, forming a covalent thioester or ester linkage with a residue like serine or cysteine. This activation makes the acyl group susceptible to aminolysis by the incoming isopentyl amine, which resolves the intermediate to form the final amide product. nih.gov

Table 2: Comparison of Amide Bond Formation Mechanisms

Mechanism Feature ATP-Dependent (e.g., NRPS A-Domain) ATP-Independent (e.g., Hydrolase in reverse)
Energy Source Hydrolysis of ATP to AMP + PPi Energy stored in the acyl-enzyme bond
Key Intermediate Acyl-adenylate Covalent acyl-enzyme intermediate
Enzyme Classes Acyl-adenylating enzymes, NRPS, Acyl-CoA Synthetases Lipases, Proteases, Acyltransferases

| Typical Context | Secondary metabolite biosynthesis | Biotransformations, degradation (in forward direction) |

Metabolic Dereplication and Quantification Techniques

Identifying and quantifying a specific compound like this compound within a complex bacterial extract requires sophisticated analytical techniques. Modern metabolomics workflows rely heavily on Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. labrulez.com

Metabolic Dereplication: Dereplication is the process of rapidly identifying known compounds in a sample to avoid redundant isolation efforts. In the context of LC-MS, this involves a multi-step process. First, the crude extract is separated by liquid chromatography, and high-resolution mass spectrometry (HRMS) provides an accurate mass measurement for the parent ion of the eluted compound. researchgate.net This allows for the generation of a precise molecular formula (e.g., for this compound). Next, tandem MS (MS/MS) is performed, where the parent ion is fragmented, creating a characteristic fragmentation pattern or "fingerprint." researchgate.net This experimental data (accurate mass, retention time, and fragmentation pattern) is then compared against spectral databases of known natural products. researchgate.net A match suggests the identity of the compound, which can be confirmed by comparison with an authentic chemical standard. nih.gov

Quantification Techniques: Once identified, measuring the amount of this compound requires a targeted quantitative approach. The most common and accurate method is LC-MS/MS operating in Multiple Reaction Monitoring (MRM) or a similar targeted mode. nih.gov For absolute quantification, a known amount of a stable isotope-labeled internal standard (e.g., this compound containing ¹³C or ²H atoms) is added to the sample before extraction. nih.gov This internal standard co-elutes with the analyte but is distinguished by its higher mass. By comparing the peak area of the analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov When an isotopic standard is unavailable, quantification can be performed using an external calibration curve created with a pure, synthesized standard of the target compound. nih.gov

Table 3: Analytical Techniques for Profiling this compound

Technique Purpose Data Obtained Key Advantage
Liquid Chromatography (LC) Separation of metabolites Retention Time (RT) Resolves complex mixtures, reduces ion suppression
High-Resolution Mass Spectrometry (HRMS) Dereplication / Identification Accurate Mass, Molecular Formula High confidence in elemental composition
Tandem Mass Spectrometry (MS/MS) Dereplication / Structural Elucidation Fragmentation Pattern Provides structural information for identification

Following a comprehensive search of available scientific literature, no specific preclinical studies or pharmacological investigations concerning the chemical compound "this compound" were found that match the detailed outline provided. The existing research does not cover this specific compound's antimicrobial activity against the listed fish and human pathogens, its antifungal properties, or its in vitro anticancer effects on the specified cell lines and molecular targets.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for this compound based on the current body of scientific literature. The creation of content would require speculation or the use of data from unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.

Pre Clinical Biological Activity and Pharmacological Investigations

Antioxidant Activity Studies

Currently, there is a lack of publicly available scientific literature detailing the antioxidant activity of N-Isopentyltridecanamide. In vitro and in vivo studies designed to evaluate its potential to scavenge free radicals, inhibit lipid peroxidation, or modulate antioxidant enzymes have not been reported in accessible scientific databases. Therefore, the antioxidant profile of this compound remains uncharacterized.

Antiparasitic Investigations

Comprehensive searches of scientific literature and databases have yielded no specific studies on the antiparasitic properties of this compound. The following subsections detail the absence of research in specific areas of antiparasitic investigation.

Antiplasmodial Activity

There are no available research findings on the in vitro or in vivo antiplasmodial activity of this compound. Studies to determine its efficacy against Plasmodium species, the causative agents of malaria, including the determination of IC50 values against various parasite strains, have not been published.

Antitrypanosomal Activity

No studies have been published investigating the antitrypanosomal activity of this compound. Its potential efficacy against Trypanosoma species, the parasites that cause trypanosomiasis (including Chagas disease and African sleeping sickness), has not been evaluated in preclinical models.

Mechanisms of Action at the Molecular and Cellular Level

Exploration of Protein Binding and Receptor Modulation

Currently, there is a lack of specific research data detailing the protein binding profile and receptor modulation activities of N-Isopentyltridecanamide. The identification of specific bacterial protein targets or host cell receptors with which this compound interacts is crucial for a comprehensive understanding of its bioactivity. Future research in this area would be invaluable in characterizing its mechanism of action.

Interference with Microbial Virulence Mechanisms (e.g., Shiga toxin gene expression)

This compound has been shown to possess antibacterial activity, suggesting it may interfere with microbial virulence. However, specific studies on its effect on the expression of virulence factors, such as Shiga toxin, have not been reported in the available scientific literature. The potential of this compound to act as an anti-virulence agent by disrupting processes like quorum sensing, biofilm formation, or toxin production remains an important area for future investigation.

Inhibition of Specific Enzymatic Pathways (e.g., Type II Fatty Acid Biosynthesis, Protein Kinases)

The inhibition of essential enzymatic pathways is a common mechanism for antimicrobial compounds. The Type II Fatty Acid Biosynthesis (FASII) pathway, which is crucial for bacterial membrane synthesis and distinct from its mammalian counterpart, is a well-established target for antibacterial drugs. However, there is currently no direct evidence to indicate that this compound specifically inhibits key enzymes in this pathway, such as enoyl-acyl carrier protein reductase (FabI). Similarly, while protein kinases are vital for bacterial signaling and survival, the inhibitory activity of this compound against specific bacterial protein kinases has not been documented.

Modulation of Cellular Signaling Pathways

Given its observed effects on bacteria, it is plausible that this compound modulates cellular signaling pathways. Disruption of signaling cascades that control essential processes like cell division, metabolism, or stress response could contribute to its antibacterial effect. However, specific research identifying the signaling pathways affected by this compound is not yet available.

Table 1: Summary of Mechanistic Information for this compound

Mechanism of Action Findings for this compound
Protein Binding and Receptor Modulation No specific data available.
Interference with Microbial Virulence General antibacterial activity observed, but specific anti-virulence mechanisms are not yet characterized.
Inhibition of Specific Enzymatic Pathways No specific enzymatic targets have been identified.

| Modulation of Cellular Signaling Pathways | Effects on specific signaling pathways have not been elucidated. |

Structure Activity Relationship Sar Studies and Analog Development

Systematic Investigation of Structural Modifications and Resultant Biological Effects

The biological activity of N-Isopentyltridecanamide is intrinsically linked to its chemical structure, which consists of an N-isopentyl group attached to a tridecanamide (B3189724) backbone. SAR studies systematically alter these components to observe the resulting effects on biological efficacy.

The N-Isopentyl Group: Modifications to the isopentyl group can significantly impact activity. Key areas of investigation include:

Chain Length and Branching: Altering the length of the alkyl chain or the degree of branching can affect the compound's lipophilicity and steric interactions with its biological target. For instance, in studies of other N-alkyl amides, increasing or decreasing the carbon chain length often leads to a parabolic relationship with activity, where an optimal length exists for maximal effect.

Introduction of Functional Groups: The addition of polar functional groups, such as hydroxyl or carboxyl groups, can modify the compound's solubility and its ability to form hydrogen bonds, potentially altering its binding affinity and pharmacokinetic properties.

The Tridecanamide Backbone: The long aliphatic chain of the tridecanamide moiety is also a critical determinant of activity.

Chain Length: Similar to the N-alkyl group, the length of the fatty acid chain plays a crucial role in how the molecule interacts with lipid membranes and hydrophobic binding pockets of target proteins.

Degree of Unsaturation: Introducing double or triple bonds into the tridecanoyl chain can induce conformational rigidity and alter the molecule's three-dimensional shape, which can influence its fit within a receptor binding site.

The Amide Linkage: The amide bond itself is a key feature, providing a hydrogen bond donor (N-H) and acceptor (C=O). Modifications at this site, such as N-methylation, can eliminate the hydrogen bond donor capability and potentially alter the molecule's preferred conformation.

Illustrative data from SAR studies on related aliphatic amides demonstrate these principles:

ModificationGeneral Effect on Biological ActivityRationale
Shortening/Lengthening N-alkyl chainVariable, often parabolicAlters lipophilicity and steric fit in binding pocket
Branching of N-alkyl chainGenerally decreases activityIncreases steric hindrance
Introducing polar groups to N-alkyl chainCan increase or decrease activityModifies solubility and hydrogen bonding potential
Altering fatty acid chain lengthParabolic relationshipAffects interaction with hydrophobic domains
Introducing unsaturation in fatty acid chainCan increase or decrease activityChanges molecular shape and rigidity
N-methylation of amide linkageOften reduces activityRemoves hydrogen bond donor capability

Design and Synthesis of this compound Analogs and Derivatives

The insights gained from SAR studies guide the rational design and synthesis of novel analogs of this compound with potentially improved properties. The synthesis of such analogs typically involves the coupling of tridecanoic acid, or a derivative thereof, with isopentylamine or a modified version of this amine.

Common synthetic strategies include:

Amide Coupling Reactions: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the formation of the amide bond between tridecanoic acid and the desired amine.

Acyl Chloride Method: Tridecanoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the amine to form the amide.

The design of analogs focuses on systematically exploring the chemical space around the parent molecule. For example, a library of analogs could be created by reacting tridecanoic acid with a diverse set of primary and secondary amines to probe the requirements of the N-substituent. Similarly, a series of fatty acids with varying chain lengths and degrees of saturation could be coupled with isopentylamine.

Computational Approaches in SAR Analysis (e.g., Molecular Calculations)

Computational methods are invaluable tools for elucidating the SAR of this compound at a molecular level. nih.gov These approaches can provide insights into the interactions between the compound and its biological target, helping to explain experimentally observed activity trends and to predict the activity of novel analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound or its analogs) when bound to a receptor. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize their relative activities.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-receptor complex over time. This can help to assess the stability of the binding pose predicted by docking and to understand how the flexibility of both the ligand and the receptor influences their interaction.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of this compound and its analogs, such as their electrostatic potential and frontier molecular orbitals. These properties can be correlated with biological activity to understand the electronic requirements for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. sphinxsai.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves the following steps:

Data Set: A collection of this compound analogs with their experimentally measured biological activities is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using statistical techniques such as cross-validation and by predicting the activity of an external set of compounds not used in model development. nih.gov

An example of a hypothetical QSAR model for a series of aliphatic amides might look like this:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * H_bond_donors + 2.1

Where:

log(1/IC50) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

H_bond_donors is the number of hydrogen bond donors.

This model would suggest that activity is positively correlated with lipophilicity and the number of hydrogen bond donors, and negatively correlated with molecular weight. Such models provide valuable guidance for the design of new analogs with enhanced potency. sphinxsai.com

Analytical Methodologies for Research and Discovery

Advanced Spectroscopic Techniques for Trace Analysis in Complex Mixtures

The structural characterization of N-Isopentyltridecanamide has been successfully achieved through a combination of spectroscopic methods, including ultraviolet (UV), Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netscience.gov Mass spectrometry (MS) has also been a key tool in its identification. researchgate.netijeais.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR have been utilized to determine its chemical structure. researchgate.netresearchgate.net While specific spectral data for this compound is not extensively tabulated in publicly available literature, the general principles of NMR analysis for long-chain N-acyl amides are well-established. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the isopentyl group, the long aliphatic chain of the tridecanoyl moiety, and the amide N-H proton. Similarly, the ¹³C NMR spectrum would provide distinct signals for each carbon atom in the molecule, allowing for a complete carbon skeleton assignment.

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The molecular weight of this compound has been reported as 284 kDa, corresponding to the chemical formula C₁₈H₃₇NO. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty acid amides in biological samples. nih.gov In a typical GC-MS analysis, the molecule would undergo fragmentation, with the resulting mass spectrum showing a characteristic pattern of ions that can be used to identify the compound.

Infrared (IR) and Ultraviolet (UV) Spectroscopy offer complementary structural information. FTIR spectroscopy is used to identify the functional groups present in this compound, such as the amide C=O and N-H stretching vibrations. researchgate.net UV spectroscopy provides information about the presence of chromophores. researchgate.net

Chromatographic Methods for Quantification in Biological Research Samples

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for the analysis of N-acyl amides.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of N-acyl amides in biological samples like brain and plasma. nih.govresearchgate.net While a specific validated HPLC method for this compound is not detailed in the available literature, methods developed for similar N-acyl amides can be adapted. pnas.org These methods typically involve liquid-liquid or solid-phase extraction to isolate the analytes from the sample matrix, followed by chromatographic separation on a C18 column and detection by MS/MS. nih.govresearchgate.net

A representative HPLC-MS/MS method for N-acyl amides would involve the following steps:

Sample Preparation: Extraction of lipids from the biological matrix.

Chromatographic Separation: Use of a reversed-phase column (e.g., C18) with a gradient elution of solvents like acetonitrile and water, often with a formic acid modifier. researchgate.net

Mass Spectrometric Detection: Utilization of tandem mass spectrometry (MS/MS) for high selectivity and sensitivity, monitoring specific parent-to-fragment ion transitions. pnas.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fatty acid derivatives, including amides. ifremer.fr For GC-MS analysis, fatty acids and their derivatives are often derivatized to increase their volatility. nih.govlipidmaps.org A typical GC-MS method for long-chain fatty acids involves a temperature-programmed separation on a low-polarity capillary column. ifremer.frlipidmaps.org

Below is a table summarizing typical parameters for the GC-MS analysis of long-chain fatty acids, which could be adapted for this compound:

ParameterTypical Value
Column Low-polarity capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane)
Injector Temperature 250°C
Oven Program Ramped from 150°C to 310°C
Carrier Gas Helium
Detection Mass Spectrometry (Electron Impact or Chemical Ionization)

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach for the comprehensive profiling of compounds like this compound in a biological context. Untargeted metabolomics studies using LC-MS have successfully identified this compound as part of the broader N-acyl amide lipid class in various biological systems. acs.orgbiorxiv.orgmdpi.com

The general workflow for an untargeted metabolomics study to profile this compound would include:

Sample collection and extraction of metabolites.

Data acquisition using high-resolution LC-MS/MS.

Data processing to detect and align metabolic features.

Metabolite identification , where experimental MS/MS spectra are compared against spectral libraries and databases.

The identification of this compound in metabolomics datasets contributes to a broader understanding of the lipidome and its role in various biological processes. acs.orgnih.gov These comprehensive analyses can reveal correlations between the levels of this compound and specific physiological or pathological states, paving the way for further targeted research.

Research Applications and Future Directions

N-Isopentyltridecanamide as a Chemical Probe for Biological Processes

While specific studies employing this compound as a chemical probe are not extensively documented, its inherent biological activities suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. Given that this compound has demonstrated antibacterial and potential anticancer properties, it could be utilized to investigate the cellular pathways and molecular targets associated with these effects. nih.govresearchgate.netresearchgate.net For instance, its antibacterial action against fish pathogens could be leveraged to probe the specific mechanisms of bacterial inhibition. researchgate.netresearchgate.net Further research could involve synthesizing labeled derivatives of this compound to facilitate the identification of its binding partners and elucidate its mechanism of action within cellular contexts.

Potential as a Lead Compound for Pre-clinical Drug Discovery (excluding clinical applications)

This compound has emerged as a compound of interest in pre-clinical research due to its documented biological activities. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The established antibacterial and potential anticancer activities of this compound position it as a promising candidate for further development. nih.govresearchgate.netresearchgate.net

The following table summarizes the reported pre-clinical findings for this compound:

Biological Activity Model System Key Findings Reference
AntibacterialFish PathogensDemonstrated inhibitory activity. researchgate.netresearchgate.net
AnticancerHuman Breast Cancer CellsShowed potential antiproliferative effects. nih.gov

These findings suggest that this compound could serve as a scaffold for the synthesis of novel derivatives with enhanced potency and selectivity. Structure-activity relationship (SAR) studies would be a critical next step to optimize its chemical structure for improved therapeutic potential.

Biotechnological Production and Optimization Strategies

This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. semanticscholar.orgijeais.org The production of such compounds through biotechnological means offers a promising and sustainable alternative to chemical synthesis. General strategies for enhancing the production of secondary metabolites that could be applied to this compound include:

Strain Improvement: The marine bacterium Streptomyces labedae has been identified as a producer of this compound. researchgate.netresearchgate.net Genetic engineering techniques could be employed to enhance the metabolic flux towards the biosynthesis of this compound in Streptomyces or other suitable microbial hosts.

Fermentation Optimization: The culture conditions, including media composition, pH, temperature, and aeration, can be optimized to maximize the yield of this compound.

Metabolic Engineering: This involves the targeted modification of metabolic pathways within a production host to increase the availability of precursors and redirect metabolic energy towards the synthesis of the desired compound. ijeais.org

While these are established strategies for the production of various secondary metabolites, specific research focused on the biotechnological production and optimization of this compound is currently lacking.

Identification of Research Gaps and Emerging Research Avenues

Despite its recognized biological activity, research on this compound remains in its nascent stages. Several key research gaps need to be addressed to fully understand and exploit its potential:

Mechanism of Action: The precise molecular mechanisms by which this compound exerts its antibacterial and anticancer effects are unknown. Elucidating these mechanisms is crucial for its development as a therapeutic agent or a chemical probe.

Target Identification: The specific cellular targets of this compound have not been identified. Target identification studies are essential to understand its mode of action and potential off-target effects.

Biosynthetic Pathway: The complete biosynthetic pathway of this compound has not been elucidated. A thorough understanding of its biosynthesis is a prerequisite for successful metabolic engineering and optimization of its production.

In Vivo Efficacy: While in vitro activity has been reported, there is a lack of in vivo studies to evaluate the efficacy of this compound in animal models of infection or cancer.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are unknown. These pharmacokinetic parameters are critical for assessing its drug-like properties.

Emerging research should focus on addressing these gaps. Future studies could involve comprehensive spectroscopic and crystallographic analyses to determine its three-dimensional structure, which would aid in understanding its interaction with biological targets. Furthermore, exploring its potential synergistic effects with existing antibiotics or anticancer drugs could open up new therapeutic avenues. The application of advanced biotechnological tools, such as CRISPR-Cas9 for strain engineering and synthetic biology approaches for pathway reconstruction, will be instrumental in advancing the production and application of this promising natural product.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing N-Isopentyltridecanamide in preclinical studies?

  • Answer : Synthesis typically involves extraction and purification via thin-layer chromatography (TLC) and column chromatography, followed by structural elucidation using UV-spectrometry, FT-IR, mass spectrometry (MS), and NMR . To ensure reproducibility, adhere to NIH guidelines for preclinical reporting, including detailed experimental conditions (e.g., solvent systems, temperature gradients) and validation of spectroscopic data against reference libraries (e.g., NIST Chemistry WebBook) . Replication protocols should emphasize documentation of retention factors (TLC) and spectral peak assignments (NMR) .

Q. How can researchers address analytical challenges in quantifying this compound in complex biological matrices?

  • Answer : Optimize separation techniques such as reverse-phase HPLC with UV/Vis or MS detection, using internal standards (e.g., deuterated analogs) for calibration. Validate methods by assessing limits of detection (LOD), recovery rates, and matrix effects . For NMR-based quantification, employ pulse sequences like ¹H-¹³C HSQC to resolve overlapping signals in lipid-rich environments .

Q. What in vitro/in vivo models are appropriate for preliminary screening of this compound’s bioactivity?

  • Answer : Use cell-based assays (e.g., cytotoxicity in cancer lines, antimicrobial disk diffusion) for in vitro screening, ensuring inclusion of positive/negative controls (e.g., doxorubicin for cytotoxicity) . For in vivo studies, select models aligned with hypothesized mechanisms (e.g., rodent inflammation models for anti-inflammatory claims) and comply with ethical guidelines for dose administration and endpoint measurements .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

  • Answer : Conduct a meta-analysis of published data using PRISMA guidelines to identify sources of variability (e.g., purity, assay conditions). Replicate key experiments under standardized protocols, applying statistical tools like ANOVA to assess inter-laboratory reproducibility. Cross-validate findings with orthogonal assays (e.g., compare enzymatic inhibition results with cellular uptake studies) .

Q. What strategies optimize the yield and purity of this compound during large-scale extraction from natural sources?

  • Answer : Employ fractional crystallization or preparative HPLC for high-purity isolation. Use response surface methodology (RSM) to optimize solvent ratios, temperature, and extraction time. Monitor degradation pathways via accelerated stability studies (e.g., thermal stress testing) and implement lyophilization for long-term storage .

Q. How can computational methods enhance structure-activity relationship (SAR) studies of this compound analogs?

  • Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., enzymes implicated in inflammation). Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein stability. Synthesize top-ranked analogs and correlate computed binding energies with experimental IC₅₀ values .

Q. What metabolomic approaches are suitable for elucidating the biosynthetic pathways of this compound in producer organisms?

  • Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify enzymes involved in precursor biosynthesis (e.g., fatty acid amide pathways). Use stable isotope labeling (¹³C-glucose) with NMR or MS to trace metabolic flux and confirm intermediate compounds .

Methodological Considerations

  • Data Reproducibility : Document all experimental parameters (e.g., NMR shim settings, HPLC gradient profiles) in supplementary materials to enable replication .
  • Statistical Rigor : Apply Bonferroni corrections for multiple comparisons in bioactivity assays and report effect sizes with confidence intervals .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving animal models or human cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.